Cas no 2177257-67-7 (1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*)

1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for the preparation of pharmacologically active compounds. Its structure features both a tert-butoxycarbonyl (Boc) protecting group and an imidazole moiety, offering selective reactivity for further functionalization. The carboxylic acid group enables coupling reactions, while the Boc group provides stability under basic conditions and facile deprotection under acidic conditions. This compound is particularly useful in medicinal chemistry for the development of heterocyclic scaffolds, owing to its compatibility with peptide coupling reagents and metal-catalyzed transformations. Its well-defined reactivity profile makes it a reliable building block for the synthesis of complex molecules.
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* structure
2177257-67-7 structure
Product name:1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*
CAS No:2177257-67-7
MF:C14H21N3O4
Molecular Weight:295.334243535995
CID:5194055

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* 化学的及び物理的性質

名前と識別子

    • 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*
    • 1,3-Piperidinedicarboxylic acid, 3-(1H-imidazol-1-yl)-, 1-(1,1-dimethylethyl) ester
    • インチ: 1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-5-14(9-16,11(18)19)17-8-6-15-10-17/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19)
    • InChIKey: LPHASVVMTCCPBO-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCC(N2C=NC=C2)(C(O)=O)C1

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM479194-5g
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7 95%+
5g
$3965 2023-03-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1150922-1g
1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7 97%
1g
¥14908 2023-03-11
A2B Chem LLC
AY18160-5mg
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7
5mg
$118.00 2024-04-20
Chemenu
CM479194-250mg
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7 95%+
250mg
$666 2023-03-10
Chemenu
CM479194-1g
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7 95%+
1g
$1326 2023-03-10
A2B Chem LLC
AY18160-10mg
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7
10mg
$135.00 2024-04-20
A2B Chem LLC
AY18160-3mg
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7
3mg
$105.00 2024-04-20
A2B Chem LLC
AY18160-2mg
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7
2mg
$86.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00863879-1g
1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7 97%
1g
¥9934.0 2023-03-11
Chemenu
CM479194-100mg
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
2177257-67-7 95%+
100mg
$346 2023-03-10

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* 関連文献

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*に関する追加情報

Comprehensive Overview of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid (CAS No. 2177257-67-7)

The compound 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid (CAS No. 2177257-67-7) is a highly specialized chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring both a tert-butoxycarbonyl (Boc) protecting group and an imidazole moiety, makes it a versatile building block for drug discovery. Researchers are increasingly interested in this compound due to its potential role in modulating biological targets, particularly in the development of kinase inhibitors and protease inhibitors.

In recent years, the demand for piperidine derivatives has surged, driven by their prominence in the synthesis of bioactive molecules. The 1H-imidazol-1-yl group in this compound enhances its reactivity, enabling selective functionalization for tailored applications. This aligns with current trends in fragment-based drug design (FBDD), where small molecular fragments like 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid are used to construct high-affinity ligands. Such approaches are frequently discussed in forums and publications focused on medicinal chemistry and computational drug discovery.

The Boc-protected nature of this compound ensures stability during synthetic transformations, a feature highly valued in multi-step syntheses. This attribute is particularly relevant in the context of peptide mimetics and heterocyclic chemistry, where protecting group strategies are critical. Laboratories engaged in high-throughput screening (HTS) often seek derivatives like this to expand their libraries, addressing questions such as "How to optimize Boc deprotection conditions" or "What are the best imidazole-based catalysts for amide coupling?"

From a technical perspective, the carboxylic acid functionality in 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid allows for further derivatization via esterification or amidation, making it a key intermediate for structure-activity relationship (SAR) studies. This is especially pertinent given the growing interest in AI-driven molecular optimization, where researchers leverage machine learning to predict the bioactivity of modified scaffolds. Searches for "piperidine-3-carboxylic acid applications" or "imidazole medicinal chemistry" reflect this compound's relevance in contemporary research.

Quality control of CAS No. 2177257-67-7 typically involves advanced analytical techniques such as HPLC, NMR, and mass spectrometry, ensuring compliance with rigorous pharmaceutical standards. Discussions around "HPLC purity thresholds for intermediates" or "NMR characterization of heterocycles" frequently cite similar compounds as benchmarks. Furthermore, the compound's solubility profile in organic solvents like DMF or DMSO is often explored in protocol optimization, addressing practical queries like "solubility challenges in peptide synthesis."

In summary, 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid represents a critical tool for modern drug development, bridging gaps between synthetic chemistry and biological evaluation. Its dual functionality—combining a Boc group for protection and an imidazole ring for diversification—positions it at the forefront of innovations in small-molecule therapeutics. As the pharmaceutical industry continues to prioritize targeted drug delivery and personalized medicine, intermediates like this will remain indispensable for cutting-edge research.

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